molecular formula C21H19ClN2O3S B3694826 N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B3694826
M. Wt: 414.9 g/mol
InChI Key: DFXDXQXZWXYOLY-UHFFFAOYSA-N
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Description

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a chlorinated dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the phenyl and chlorinated dimethylphenoxy groups. Common synthetic routes may involve:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorinated dimethylphenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can be compared with other thiophene-based compounds:

Uniqueness:

    Structural Complexity: The presence of the chlorinated dimethylphenoxy group and the phenyl group attached to the thiophene ring makes it structurally unique compared to simpler thiophene derivatives.

Comparison with Similar Compounds

    Thiophene: The parent compound with a five-membered ring containing sulfur.

    Thiophene Derivatives: Compounds such as suprofen and articaine that have different substituents on the thiophene ring.

Properties

IUPAC Name

N-[4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-13-10-14(2)20(17(22)11-13)27-12-19(25)23-15-5-7-16(8-6-15)24-21(26)18-4-3-9-28-18/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDXQXZWXYOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 6
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N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

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